molecular formula C11H16O3S B8371417 2-(5-Carboxypentylthio)cyclopent-2-en-1-one

2-(5-Carboxypentylthio)cyclopent-2-en-1-one

Cat. No.: B8371417
M. Wt: 228.31 g/mol
InChI Key: OUUSVOHREPOQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Carboxypentylthio)cyclopent-2-en-1-one is a useful research compound. Its molecular formula is C11H16O3S and its molecular weight is 228.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16O3S

Molecular Weight

228.31 g/mol

IUPAC Name

6-(5-oxocyclopenten-1-yl)sulfanylhexanoic acid

InChI

InChI=1S/C11H16O3S/c12-9-5-4-6-10(9)15-8-3-1-2-7-11(13)14/h6H,1-5,7-8H2,(H,13,14)

InChI Key

OUUSVOHREPOQBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C1)SCCCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(5-Carbomethoxypentylthio)cyclopent-2-en-1-one (133 mg) was treated with 0.8 ml of a 3 N aqueous solution of sodium hydroxide in 5 ml of methanol and 2 ml of water at room temperature for 45 minutes. After the reaction, the reaction mixture was extracted with diethyl ether. The aqueous layer was acidified with hydrochloric acid, and extracted with diethyl ether. The extracts were treated in a customary manner to afford 125 mg of a crude product. The crude product was chromatographed on a thin layer plate with diethyl ether/isopropyl ether/acetic acid (=75/30/3) to afford 65 mg of 2-(5-carboxypentylthio)cyclopent-2-en-1-one in a yield of 49%. The product had the following characteristics.
Quantity
133 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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